1,4-Dichlorobutane-d8

Description

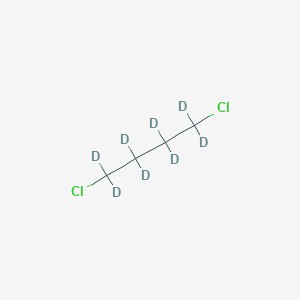

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-1,1,2,2,3,3,4,4-octadeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDRSWPQXHESDQ-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Cl)C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-dichlorobutane-d8 is a colorless liquid. May have sweet smell. Insoluble in water. | |

| Record name | 1,4-DICHLOROBUTANE-D8 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

83547-96-0 | |

| Record name | 1,4-DICHLOROBUTANE-D8 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane-1,1,2,2,3,3,4,4-d8, 1,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083547960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 83547-96-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Dichlorobutane D8

Direct Deuteration of 1,4-Dichlorobutane (B89584) Precursors

This approach focuses on introducing deuterium (B1214612) atoms into a non-deuterated precursor molecule through a hydrogen-deuterium exchange reaction.

Catalytic Deuteration Approaches and Reaction Conditions

Direct deuteration can be achieved using deuterium gas (D₂) in the presence of a catalyst. This process, known as hydrogen isotope exchange (HIE), is often facilitated by transition metal catalysts. rsc.org Catalysts such as palladium on carbon (Pd/C) or other platinum group metals are commonly employed to activate the C-H bonds, allowing for the substitution of hydrogen with deuterium atoms from the D₂ gas.

The reaction conditions are critical for achieving high isotopic incorporation. Key parameters include:

Temperature: Elevated temperatures, typically in the range of 100–200 °C, are used to provide the necessary activation energy for the C-H bond cleavage.

Pressure: High pressure of deuterium gas is applied to drive the equilibrium towards the deuterated product.

Reaction Time: The reaction is typically run for several hours to ensure that the hydrogen-deuterium exchange goes to completion.

Recent advancements have also explored photocatalytic deuteration as a method that can proceed under milder conditions. rsc.org

Optimization Strategies for Isotopic Incorporation

Achieving a high degree of deuteration (isotopic enrichment) is a primary goal. The isotopic purity is dependent on the completeness of the deuterium exchange. Strategies to optimize this include:

Catalyst Selection: The choice of catalyst is crucial. Supported iridium nanoparticles, for example, have been shown to enable selective deuteration of arenes and heteroarenes. chemrxiv.org

Reaction Conditions Tuning: Fine-tuning the temperature, pressure, and reaction time can significantly impact the efficiency of the deuteration process.

Deuterium Source: Using a high-purity deuterium source, such as D₂ gas, is essential.

Chlorination of Deuterated Butane (B89635) Derivatives

An alternative and often more straightforward approach is to start with a precursor that is already deuterated and then introduce the chlorine atoms. This method avoids the potentially harsh conditions of direct catalytic deuteration and often leads to higher and more specific isotopic enrichment.

Utilization of Deuterated Tetrahydrofuran (B95107) (THF-d8) as a Precursor

Deuterated tetrahydrofuran (THF-d8) is a common starting material for the synthesis of 1,4-Dichlorobutane-d8. wikipedia.org The synthesis involves the ring-opening and subsequent chlorination of the THF-d8 molecule.

The reaction is typically carried out by treating THF-d8 with a chlorinating agent, such as anhydrous hydrogen chloride (HCl) gas. The process is often catalyzed by a Lewis acid, with ferric chloride (FeCl₃) being a common choice. Other Lewis acids like zinc chloride (ZnCl₂), bismuth trichloride (B1173362) (BiCl₃), and aluminum chloride (AlCl₃) can also be used.

A typical reaction involves refluxing THF-d8 with HCl gas for several hours. The reaction can be performed under elevated pressure and temperatures ranging from 100-170 °C to ensure efficient conversion. A continuous flow process can also be employed for industrial-scale production.

Conversion of Deuterated 1,4-Butanediol (B3395766) Precursors

Another widely used precursor is deuterated 1,4-butanediol (1,4-butanediol-d8). In this method, the hydroxyl groups of the deuterated diol are substituted with chlorine atoms.

The chlorination is achieved by reacting the deuterated 1,4-butanediol with hydrogen chloride. chemicalbook.com The reaction is typically conducted in an aqueous medium at temperatures ranging from 56 to 105 °C. chemicalbook.com The reaction proceeds for several hours under reflux conditions. chemicalbook.com A molar ratio of approximately 1 mole of the diol to 2.6 moles of HCl gas has been reported to be effective. chemicalbook.com This method has been shown to produce 1,4-Dichlorobutane with high purity (99.5%) and yield (97%). chemicalbook.com

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Precursor | Reagents & Catalysts | Typical Conditions | Purity/Yield |

|---|---|---|---|---|

| Chlorination | Deuterated Tetrahydrofuran (THF-d8) | Anhydrous HCl, Lewis Acid (e.g., FeCl₃) | 100-170 °C, elevated pressure, reflux | High yield reported |

| Chlorination | Deuterated 1,4-Butanediol | HCl gas, water | 56-105 °C, reflux for 3 hours | Up to 99.5% purity and 97% yield chemicalbook.com |

| Direct Deuteration | 1,4-Dichlorobutane Precursor | D₂ gas, Pd/C or Pt catalyst | 100-200 °C, elevated pressure | Dependent on optimization |

Purification and Isotopic Enrichment Techniques

Following the synthesis, purification of the this compound is essential to remove any unreacted starting materials, by-products, and residual solvents. Fractional distillation is the primary method used to isolate the final product, taking advantage of the differences in boiling points between the desired compound and impurities.

A common by-product in the synthesis from THF-d8 is 4,4'-dichlorodibutyl ether. The use of catalysts like ferric chloride can help to decompose this and other side products. An aqueous wash, often with an alkali solution, can be employed to remove any residual acid.

The isotopic enrichment of the final product is a critical quality parameter. Isotopic purity of 98 atom % D or higher is often required for its applications. sigmaaldrich.comsigmaaldrich.com The final isotopic enrichment is highly dependent on the isotopic purity of the deuterated precursors used, such as THF-d8 or 1,4-butanediol-d8.

Analytical techniques are used to confirm both the chemical purity and the isotopic enrichment of the synthesized this compound:

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and the isotopic distribution of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of proton signals, indicating a high level of deuteration. ¹³C NMR is used to verify the carbon skeleton of the molecule.

Gas Chromatography (GC): GC is often coupled with a flame ionization detector (FID) to assess the chemical purity and quantify any volatile impurities.

Fractional Distillation for Isotopic Purity Enhancement

Following the primary synthesis of this compound, which often involves the chlorination of deuterated precursors like tetrahydrofuran-d8 (B42787) (THF-d8) or 1,4-butanediol-d8, a crucial purification step is required to achieve high isotopic enrichment. Fractional distillation is a standard and effective method employed for this purpose. This technique separates components of a liquid mixture based on differences in their boiling points.

The efficacy of fractional distillation in this context relies on the slight variations in boiling points between this compound, its non-deuterated counterpart (1,4-Dichlorobutane), and any partially deuterated intermediates. Deuterated compounds often exhibit slightly different physical properties, including boiling points, compared to their protium (B1232500) analogs. The non-deuterated 1,4-Dichlorobutane has a boiling point of approximately 161-163°C. sigmaaldrich.com By carefully controlling the temperature during distillation, fractions can be selectively collected, thereby enriching the final product in the desired fully deuterated species and removing residual protiated impurities. This process is critical for applications where high isotopic purity, often at or above 98 atom % D, is essential. sigmaaldrich.com

Table 1: Physical Property Comparison of 1,4-Dichlorobutane and its Deuterated Analog

| Property | 1,4-Dichlorobutane | This compound |

|---|---|---|

| Molecular Formula | C₄H₈Cl₂ | C₄D₈Cl₂ sigmaaldrich.com |

| Molecular Weight | 127.01 g/mol nist.govnist.gov | 135.06 g/mol sigmaaldrich.com |

| Boiling Point | 161-163 °C sigmaaldrich.com | 161-163 °C (similar to non-deuterated) sigmaaldrich.com |

| Density (at 25 °C) | ~1.14 g/mL nih.gov | ~1.232 g/mL sigmaaldrich.com |

Note: While the boiling points are very similar, the slight difference is sufficient for separation via fractional distillation under precise conditions.

Analytical Verification of Deuterium Incorporation

To confirm the successful synthesis and purification of this compound, rigorous analytical verification is necessary to determine both the structural integrity of the molecule and the degree of deuterium incorporation. The primary techniques utilized for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry is a definitive method to confirm the isotopic enrichment of the compound. Analysis of the mass spectrum allows for the verification of the molecular ion peak. For this compound (C₄D₈Cl₂), the expected molecular weight is approximately 135.06 g/mol . sigmaaldrich.com The mass spectrum will show a characteristic isotopic cluster for the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Crucially, a high-resolution analysis can confirm an isotopic enrichment of ≥98% D by comparing the signal intensity of the deuterated molecule to any residual protiated impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides complementary information regarding the compound's structure and the extent of deuteration.

¹H NMR (Proton NMR): An analysis of the ¹H NMR spectrum is a straightforward method to verify the completeness of the deuteration. For a fully deuterated sample, the spectrum should show a significant reduction or complete absence of proton signals in the regions where they would appear for 1,4-Dichlorobutane.

²H NMR (Deuterium NMR): Deuterium NMR can also be employed to directly observe the deuterium nuclei, providing further confirmation of their presence and chemical environment within the molecule.

Table 2: Analytical Techniques for Verification of this compound

| Technique | Purpose | Key Indicators |

|---|---|---|

| Mass Spectrometry (MS) | Confirms molecular weight and isotopic purity. researchgate.net | Molecular ion peak corresponding to C₄D₈Cl₂; Isotopic cluster pattern for two chlorine atoms; Quantitative assessment of deuterium enrichment (e.g., ≥98%). |

| ¹H NMR | Verifies the absence of hydrogen atoms. | Absence or significant attenuation of proton signals. |

| ¹³C NMR | Confirms the integrity of the carbon skeleton. | Presence of expected carbon signals with shifts influenced by deuterium coupling. |

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄D₈Cl₂ | sigmaaldrich.com |

| Monoisotopic Mass | 134.0505196 Da | nih.gov |

| Isotopic Purity Target | ≥98 atom % D | sigmaaldrich.com |

| Mass Shift from Non-Deuterated | M+8 | sigmaaldrich.com |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-Dichlorobutane |

| Tetrahydrofuran-d8 (THF-d8) |

| 1,4-butanediol-d8 |

| 1,4-butanediol |

| Tetrahydrofuran |

| Tetrahydrothiophene |

| 1,4-dilithiobutane |

| Adiponitrile |

| Sodium sulfide |

| Lithium |

| Chlorine |

| Hydrogen |

Spectroscopic Characterization and Analytical Applications of 1,4 Dichlorobutane D8

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

1,4-Dichlorobutane-d8, with the chemical formula ClCD₂(CD₂)₂CD₂Cl, is the deuterated form of 1,4-dichlorobutane (B89584). sigmaaldrich.com Its primary use in analytical chemistry stems from its isotopic labeling, which makes it a valuable tool in both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Deuterium (B1214612) NMR (²H NMR) for Structural Elucidation

Deuterium (²H) NMR spectroscopy is a powerful technique for probing the structure and dynamics of molecules. In the case of this compound, all eight hydrogen atoms are replaced with deuterium. This isotopic substitution allows for direct observation of the deuterium nuclei. The resulting ²H NMR spectrum provides information about the chemical environment of each deuterium atom, which can be used to confirm the compound's structure. The complete deuteration is confirmed by the absence of proton signals in a standard ¹H NMR spectrum. The structural integrity can be further validated by ¹³C NMR, which would show characteristic shifts for the carbon atoms in the butyl chain.

The analysis of the ²H NMR spectrum, in conjunction with other NMR techniques like ¹³C NMR, enables the comprehensive structural elucidation of this compound. This is crucial for verifying the successful synthesis and isotopic enrichment of the compound.

Internal Standard Applications in NMR Spectroscopy

In quantitative NMR (qNMR), an internal standard is a compound added to a sample in a known concentration to act as a reference for quantifying the analyte of interest. ox.ac.ukasdlib.org this compound is particularly well-suited for this role due to several key properties.

Since the signal intensity in NMR is directly proportional to the number of nuclei, a deuterated standard like this compound provides signals that are distinct from the proton signals of the analyte. rssl.com This avoids signal overlap, a common challenge in qNMR that can compromise accuracy. ox.ac.uk

For a compound to be an effective internal standard, it should be chemically inert, have low volatility, and be soluble in the chosen solvent. ox.ac.uk this compound meets these criteria and its simple structure results in a relatively uncomplicated NMR spectrum, which is another desirable characteristic for a quantification standard. ox.ac.uk The use of a deuterated internal standard allows for the determination of absolute concentrations of an analyte in a sample. ox.ac.uk

Probing Chemical Shifts and Self-Association Phenomena with this compound

The chemical shifts observed in an NMR spectrum are highly sensitive to the local electronic environment of the nuclei. researchgate.net While specific studies on the self-association of this compound are not extensively documented in the provided search results, the principles of using NMR to study such phenomena are well-established.

Concentration-dependent changes in chemical shifts can indicate intermolecular interactions, such as self-association. researchgate.net In such studies, the deuterated nature of this compound would be advantageous. By observing the ²H NMR spectrum at varying concentrations, researchers could potentially identify changes in the chemical shifts of the deuterium nuclei. These shifts could provide insights into how the molecules interact with each other in solution. The study of self-association is important in understanding the behavior of molecules in different environments, and deuterated compounds can be valuable probes in these investigations. researchgate.net

Mass Spectrometry (MS) Applications

Internal Standard Applications in Quantitative Mass Spectrometry

Similar to its role in NMR, this compound serves as an excellent internal standard in quantitative mass spectrometry. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.com

The key advantage of using a deuterated internal standard like this compound is that it is chemically identical to its non-deuterated counterpart, but has a different mass. sigmaaldrich.comscispace.com This means it co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. scispace.com By adding a known amount of this compound to a sample, any variations in sample preparation, injection volume, and instrument response can be corrected for, leading to more accurate and precise quantification of the non-deuterated analyte. scispace.com The use of SIL internal standards has been shown to significantly improve the precision and accuracy of quantitative assays. scispace.com

Isotopic Dilution Mass Spectrometry Methodologies

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides highly accurate and precise measurements. fda.gov This method relies on the addition of a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the analyte of interest. epa.gov

After the spike is thoroughly mixed with the sample to ensure isotopic equilibration, the altered isotopic ratio of the analyte is measured by a mass spectrometer. epa.gov Because the amount of the added spike and the isotopic abundances in the spike and the natural analyte are known, the concentration of the analyte in the original sample can be calculated with a high degree of accuracy. epa.gov

IDMS is considered a primary ratio method of measurement and can provide results traceable to the International System of Units (SI). nih.gov This methodology is advantageous because it is less susceptible to physical and chemical interferences, as these tend to affect the analyte and the isotopic standard in the same way. epa.gov The precision of the measured isotope ratio is typically very high, with relative standard deviations often in the range of 0.25% to 1.0%. epa.gov

Vibrational Spectroscopy (IR, Raman) Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules. These methods probe the vibrational energy levels of a molecule, which are intrinsically linked to its atomic masses and bond strengths. For isotopically labeled compounds like this compound, vibrational spectroscopy provides a clear and detailed picture of the effects of isotopic substitution and is instrumental in verifying the identity and purity of the compound.

Analysis of Deuteration Effects on Vibrational Modes

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), in 1,4-Dichlorobutane leads to significant and predictable changes in its vibrational spectra. plos.orglibretexts.org This phenomenon, known as the isotopic effect, is primarily due to the mass difference between hydrogen and deuterium, with deuterium being approximately twice as heavy. libretexts.orgajchem-a.com

According to the principles of vibrational spectroscopy, the frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. libretexts.org Consequently, when hydrogen atoms in C-H bonds are replaced by deuterium atoms to form C-D bonds, the increased reduced mass results in a decrease in the vibrational frequency. ajchem-a.com This leads to a noticeable downshift (redshift) of the corresponding absorption or scattering bands in the IR and Raman spectra, respectively. ajchem-a.com

The most pronounced effects of deuteration are observed for vibrational modes that directly involve the motion of the substituted hydrogen atoms. These include:

Stretching Vibrations: The C-H stretching modes in alkanes typically appear in the 2850-3000 cm⁻¹ region of the IR and Raman spectra. Due to the increased mass of deuterium, the corresponding C-D stretching vibrations in this compound are expected to shift to a lower frequency range, typically around 2100-2250 cm⁻¹. This significant shift provides a distinct spectral window for observing the effects of deuteration.

Bending Vibrations: The C-H bending (scissoring, wagging, twisting, and rocking) modes, which appear in the 1350-1480 cm⁻¹ and lower frequency regions for the non-deuterated compound, are also affected. libretexts.org These C-D bending modes are similarly shifted to lower wavenumbers. For instance, C-H bending vibrations around 1450 cm⁻¹ would be expected to shift to approximately 1050-1250 cm⁻¹ for the corresponding C-D bend.

The following table summarizes the expected shifts in key vibrational modes upon deuteration of 1,4-Dichlorobutane.

| Vibrational Mode | Typical Frequency Range (C-H) | Expected Frequency Range (C-D) |

| C-H/C-D Stretching | 2850-3000 cm⁻¹ | ~2100-2250 cm⁻¹ |

| C-H/C-D Bending | 1350-1480 cm⁻¹ | ~1050-1250 cm⁻¹ |

Table 1: Comparison of expected vibrational frequency ranges for C-H and C-D modes.

Vibrations of the carbon-carbon (C-C) skeleton and the carbon-chlorine (C-Cl) bonds are also affected by deuteration, but to a much lesser extent. libretexts.org This is because these modes are less directly coupled to the motion of the hydrogen/deuterium atoms. However, subtle shifts can still be observed, providing further confirmation of the isotopic substitution.

Spectroscopic Signatures for Identification and Purity Assessment

The distinct shifts in vibrational frequencies between 1,4-Dichlorobutane and its deuterated analog, this compound, provide clear spectroscopic signatures for identification and purity assessment.

Identification: The primary method for identifying this compound using IR or Raman spectroscopy is to confirm the presence of bands corresponding to C-D vibrations and the concurrent absence of bands corresponding to C-H vibrations. The most unambiguous region for this analysis is the C-H/C-D stretching region. A spectrum of a pure this compound sample should exhibit strong bands in the ~2100-2250 cm⁻¹ range and show no significant absorption or scattering in the 2850-3000 cm⁻¹ region. researchgate.net The presence of C-Cl stretching bands (typically in the 600-800 cm⁻¹ region) would further confirm the dichlorobutane backbone.

Purity Assessment: Vibrational spectroscopy is a highly sensitive method for determining the isotopic purity of this compound. The presence of any residual, incompletely deuterated molecules will result in the appearance of C-H vibrational bands in the spectrum.

Detection of Protiated Impurities: The most direct indicator of impurity is the presence of absorption peaks in the C-H stretching region (2850-3000 cm⁻¹). The intensity of these peaks relative to the C-D stretching peaks can be used to quantify the level of isotopic enrichment.

Isotopic Enrichment Confirmation: A high-purity sample of this compound will show dominant C-D vibrational modes and negligible or absent C-H mode signals. Commercial standards for this compound often specify an isotopic purity of 98 atom % D or higher. sigmaaldrich.com In such cases, the C-H stretching bands would be very weak or below the detection limit of the instrument.

Applications of 1,4 Dichlorobutane D8 in Chemical Research

Role as a Reagent in Organic Synthesis

As a bifunctional halogenated alkane, 1,4-Dichlorobutane-d8 serves as a versatile building block and reagent in the synthesis of more complex molecules. The two chlorine atoms provide reactive sites for the formation of new chemical bonds.

Substitution Reactions in Halogenated Alkanes

The chlorine atoms in this compound are susceptible to nucleophilic substitution, a fundamental class of reactions for halogenated alkanes. solubilityofthings.com This reactivity allows for the introduction of various functional groups. In these reactions, a nucleophile attacks the carbon atom bonded to a chlorine atom, displacing the chloride ion, which acts as a leaving group.

A representative substitution reaction is the synthesis of deuterated tetrahydrothiophene. When this compound is treated with a nucleophile like sodium sulfide, it undergoes an intramolecular cyclization reaction to form tetrahydrothiophene-d8. The presence of two reactive chloro groups on the same molecule facilitates the formation of such five-membered ring heterocycles. wikipedia.org

Precursor in Specialty Chemical Synthesis

This compound functions as a key starting material, or precursor, in the multi-step synthesis of specialized chemical compounds, particularly deuterated pharmaceuticals and materials for research. guidechem.com Its defined four-carbon, deuterated chain can be incorporated into a larger molecular framework. The reactivity of the terminal chlorine atoms allows it to connect two different molecular fragments or to build a larger structure through sequential reactions. solubilityofthings.com This application is especially important in the field of medicinal chemistry, where isotopically labeled compounds are required for analytical and metabolic studies.

Synthesis of Deuterated Analogs of Complex Molecules (e.g., Aripiprazole-d8)

A significant application of this compound is in the synthesis of deuterated versions of complex drug molecules. A prime example is its use as a raw material in the preparation of Aripiprazole-d8, the deuterated analog of the antipsychotic drug Aripiprazole. google.combiosynth.com

In the synthesis described in patent literature, this compound is used to introduce the deuterated butoxy linker into the final Aripiprazole molecule. The process involves reacting this compound with 3,4-dihydro-7-hydroxy-2(1H)-quinolinone. google.com This reaction is a nucleophilic substitution where the hydroxyl group of the quinolinone derivative attacks one of the chlorinated carbons of the deuterated butane (B89635) chain. google.com The resulting intermediate is then further reacted to complete the synthesis of Aripiprazole-d8. google.com Such deuterated analogs are crucial as internal standards for analytical detection and for studying the metabolic fate of the drug. google.comchemwhat.com

Key Components in Aripiprazole-d8 Synthesis

| Reactant/Reagent | Role in Synthesis | Reference |

|---|---|---|

| This compound | Source of the deuterated butoxy linker | google.com |

| 3,4-dihydro-7-hydroxy-2(1H)-quinolinone | Core molecular structure | google.com |

| Potassium Carbonate | Base for the substitution reaction | google.com |

| Acetonitrile | Polar solvent for the reaction | google.com |

Mechanistic Studies of Chemical Reactions

The isotopic labeling in this compound is a powerful feature for investigating the intricate details of how chemical reactions occur.

Investigating Reaction Pathways Using Isotopic Labeling

Isotopic labeling is a technique used to trace the journey of an atom or a group of atoms through a chemical reaction or a metabolic pathway. wikipedia.orgnumberanalytics.com By replacing standard hydrogen atoms with deuterium (B1214612), this compound acts as a "labeled" molecule. Researchers can introduce this compound into a reaction and then use analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the location of the deuterium atoms in the reaction products. wikipedia.orgnumberanalytics.com

This tracking process provides direct evidence of how bonds are broken and formed. It helps to distinguish between proposed reaction pathways and to identify transient intermediates, thereby building a detailed picture of the reaction mechanism. numberanalytics.com The stability of the C-D bond ensures that the label is not easily lost, making it a reliable tracer in complex systems.

Kinetic Isotope Effects in Reaction Rate Analysis

The kinetic isotope effect (KIE) is the change observed in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The replacement of hydrogen with deuterium often leads to a significant KIE because the mass of the atom is doubled. wikipedia.org The bond formed between a carbon atom and a deuterium atom (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. libretexts.org

This difference in bond strength means that more energy is required to break a C-D bond than a C-H bond, which can lead to a slower reaction rate for the deuterated compound. libretexts.org This phenomenon is known as a primary kinetic isotope effect. By comparing the reaction rate of this compound (k_D) with that of its non-deuterated counterpart, 1,4-Dichlorobutane (B89584) (k_H), researchers can calculate the KIE (k_H/k_D). libretexts.org A significant KIE value (typically >2) indicates that the C-H bond is being broken in the rate-determining step of the reaction. researchgate.net This analysis is a crucial tool for understanding reaction transition states and validating proposed mechanisms.

Comparative Properties: 1,4-Dichlorobutane vs. This compound

| Property | 1,4-Dichlorobutane | This compound | Reference |

|---|---|---|---|

| Molecular Formula | C₄H₈Cl₂ | C₄D₈Cl₂ | |

| Molecular Weight | 127.01 g/mol | 135.06 g/mol | |

| Boiling Point | 161–163 °C | 161–163 °C | wikipedia.orgchemwhat.com |

| Reactivity in C-H/C-D Bond Cleavage | Higher (weaker C-H bond) | Lower (stronger C-D bond) | libretexts.org |

Elucidating C-Cl Bond Activation Mechanisms

The isotopic labeling of organic molecules is a powerful technique in physical organic chemistry for elucidating reaction mechanisms. This compound, as a deuterated analog of 1,4-dichlorobutane, serves as a critical tool for investigating the mechanisms of carbon-chlorine (C-Cl) bond activation, a fundamental step in many synthetic transformations. The primary method for this elucidation is the study of the kinetic isotope effect (KIE).

The kinetic isotope effect is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the reaction with the light isotopologue (kL) to the rate constant with the heavy isotopologue (kH). The most significant effects are observed when hydrogen (¹H) is replaced by deuterium (²H or D) because it represents a 100% increase in mass. wikipedia.org

This mass difference alters the vibrational frequency and the zero-point energy (ZPE) of the corresponding bond. princeton.edu A C-D bond has a lower ZPE than a C-H bond, meaning more energy is required to break the C-D bond. princeton.edu Consequently, if the C-H bond is broken or significantly altered in the rate-determining step of a reaction, the deuterated compound will react more slowly, resulting in a "primary" KIE (kH/kD) that is typically greater than 1. princeton.edu Conversely, "secondary" kinetic isotope effects (SKIEs), where the isotopically substituted bond is not broken, can provide information about changes in the steric environment or hybridization of the carbon atom during the transition state. wikipedia.org

In the context of C-Cl bond activation, this compound is used to probe the transition state of reactions, often catalyzed by transition metals. By comparing the reaction rates of 1,4-Dichlorobutane and this compound, researchers can gain insights into the degree of C-H/C-D bond interaction in the transition state leading to C-Cl cleavage. This helps distinguish between different proposed mechanistic pathways, such as concerted oxidative addition, radical mechanisms, or elimination reactions. acs.org

For example, in palladium-catalyzed couplings, monitoring the reaction with the deuterated substrate can help differentiate between an oxidative addition pathway and a radical pathway. A significant KIE might suggest that a C-H bond is involved in the rate-limiting step, perhaps through a mechanism involving cyclometalation or agostic interactions prior to or during C-Cl bond scission.

Detailed Research Findings

Research into organometallic chemistry has explored various C-Cl bond activation mechanisms where deuterated substrates could provide clarity. For instance, studies on rhodium(I) pincer complexes have investigated the activation of C(sp³)–Cl bonds, like those in dichlorobutane. acs.org These reactions can proceed through different pathways depending on the substrate and conditions, including concerted oxidative addition or radical mechanisms initiated by chloride atom abstraction. acs.org

The interpretation of KIE data is crucial for mechanistic assignment. The following table illustrates how hypothetical KIE values obtained from competitive experiments between 1,4-Dichlorobutane (Light) and this compound (Heavy) in a C-Cl activation reaction could be interpreted.

| Observed KIE (kLight/kHeavy) | Plausible Mechanistic Interpretation | Supporting Rationale |

| ~ 1.0 | C-H/D bond is not involved in the rate-determining step. | The reaction rate is insensitive to isotopic substitution at the β-carbons, suggesting the transition state does not involve the breaking or significant weakening of a C-H bond. This could be consistent with a direct, concerted oxidative addition at the C-Cl bond. princeton.edu |

| 1.1 – 1.3 | Secondary KIE; change in hybridization at the α-carbon. | A normal secondary KIE can result from a change in hybridization from sp³ in the reactant to a more sp²-like transition state, which alters C-H/D bending vibrational frequencies. wikipedia.org This might occur in mechanisms where the carbon atom becomes more planar in the transition state. |

| > 2.0 | Primary KIE; C-H/D bond cleavage is part of the rate-determining step. | A large KIE indicates that a C-H bond is being broken in the slowest step of the reaction. This could point towards an E2 elimination mechanism or a pathway involving rate-limiting C-H activation/cyclometalation before C-Cl bond cleavage. princeton.edu |

By precisely measuring reaction rates and product distributions for both 1,4-dichlorobutane and this compound, chemists can support or refute proposed transition state structures and thereby build a more accurate picture of the C-Cl bond activation process.

Applications of 1,4 Dichlorobutane D8 in Isotopic Tracer Studies

Tracer Applications in Metabolic Pathway Elucidation

In metabolic research, stable isotope tracers provide dynamic insights into the activity of biochemical pathways, a concept known as metabolic flux analysis. bitesizebio.com By introducing a labeled compound into a biological system, researchers can follow the journey of the labeled atoms as the parent molecule is processed and converted into various downstream metabolites. springernature.com This methodology is crucial for understanding how cells source and utilize nutrients under different physiological or pathological conditions. bitesizebio.com

1,4-Dichlorobutane-d8 is utilized as a tracer to map the metabolic fate of the dichlorobutane structure within a biological system. When introduced to cells or organisms, the deuterated compound enters metabolic pathways where it undergoes enzymatic transformations. acs.org Because the deuterium (B1214612) atoms act as stable labels, scientists can isolate and identify the resulting metabolites using mass spectrometry, which detects the mass shift conferred by the deuterium atoms. nih.govnih.gov

This process allows for the unambiguous identification of molecules derived from the original tracer. nih.gov By analyzing the labeling patterns on these downstream products, researchers can piece together the sequence of biochemical reactions, thereby delineating complex metabolic pathways and discovering previously unknown biotransformations. acs.orgresearchgate.net This approach provides a clear picture of how the chemical structure is altered, which functional groups are modified, and what the end products of its metabolism are.

Table 1: Research Findings on Isotopic Tracing in Metabolism

| Research Area | Key Finding | Implication |

|---|---|---|

| Metabolite Identification | Labeled compounds enable the differentiation of drug-derived metabolites from endogenous molecules. acs.org | Simplifies the elucidation of complex metabolic pathways and metabolite structures. |

| Pathway Activity | Isotope tracers are essential for monitoring the activity and flow (flux) of molecules through a metabolic pathway. isotope.com | Allows for a dynamic understanding of cellular metabolism beyond static metabolite concentrations. bitesizebio.com |

| Atom Tracking | Stable isotope-resolved metabolomics (SIRM) allows for the tracking of individual atoms through metabolic networks. nih.gov | Provides high-resolution data on how substrates are fragmented and reassembled into new biomolecules. |

Metabolic flux analysis (MFA) is a quantitative technique used to determine the rates of reactions within a metabolic network. nih.govfrontiersin.org The use of stable isotope tracers like this compound is central to these investigations. By administering the deuterated tracer at a known rate and measuring its incorporation into various metabolites over time, researchers can calculate the rate at which the substrate is consumed and converted, known as the turnover rate. nih.gov

This kinetic information provides a dynamic view of metabolism that cannot be obtained from simple concentration measurements. It allows scientists to quantify the "flux" or flow of molecules through specific enzymatic steps. isotope.com While deuterated substrates are sometimes used less frequently than ¹³C-labeled ones due to potential D-H exchange, they remain a critical tool for probing specific reactions and pathways where this exchange is minimal. researchgate.net These studies are fundamental to understanding how metabolic networks adapt to genetic mutations, disease states, or therapeutic interventions.

A key application of this compound is in comparative studies against its non-deuterated counterpart, 1,4-Dichlorobutane (B89584). The primary difference between the two molecules is the strength of the C-D bond versus the C-H bond. Because the C-D bond is stronger, it requires more energy to break, a phenomenon known as the kinetic isotope effect. wikipedia.org This often results in a slower rate of metabolism for the deuterated compound, particularly in reactions catalyzed by enzymes like the cytochrome P450 family. cdnsciencepub.com

By comparing the metabolic profiles of the deuterated and non-deuterated analogs, researchers can pinpoint which steps in a metabolic pathway are slowed by deuteration. This can reveal the rate-limiting steps in the compound's breakdown and may even lead to "metabolic switching," where the body preferentially uses an alternative metabolic pathway for the deuterated version. cdnsciencepub.comjuniperpublishers.com Such comparative studies provide crucial insights into pharmacokinetics, potentially leading to the development of drugs with improved properties, such as a longer half-life or a more favorable toxicity profile. wikipedia.orgnih.gov

Table 2: Comparative Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 1,4-Dichlorobutane |

|---|---|---|

| Molecular Formula | C₄D₈Cl₂ | C₄H₈Cl₂ |

| Molecular Weight | 135.06 g/mol sigmaaldrich.com | 127.01 g/mol |

| Key Difference | C-D bonds are stronger than C-H bonds, leading to a potential kinetic isotope effect. wikipedia.org | Standard C-H bond reactivity. |

| Application in Comparative Studies | Serves as a tracer to compare metabolic rates and pathways against the non-deuterated form. juniperpublishers.com | Acts as the baseline compound for metabolic comparison. |

Investigating Substrate Turnover and Flux Rates

Environmental Fate and Transport Studies using Isotopic Tracers

Isotopic tracers are not limited to biological research; they are also essential for tracking the journey of chemicals in the environment. researchgate.net These studies help determine how pollutants are transported through soil and water, how they are broken down by natural processes, and how long they persist. researchgate.net

When a chemical like 1,4-Dichlorobutane is released into the environment, it can be broken down by microorganisms in soil and water. itrcweb.org Tracing these degradation pathways is critical for assessing environmental risk and developing remediation strategies. By introducing this compound into an environmental matrix, such as a soil or water sample, scientists can monitor its breakdown under controlled conditions.

The use of the deuterated form allows for the clear and unambiguous tracking of its transformation products. As microbes degrade the compound, they produce a series of deuterated intermediates. deswater.com Identifying these intermediates helps to reconstruct the entire degradation pathway. Compound-specific isotope analysis (CSIA) is a powerful technique that can be used to provide definitive evidence of in-situ degradation in the field. enviro.wiki This knowledge is vital for understanding the natural attenuation of the contaminant and for designing effective bioremediation approaches. enviro.wiki

In addition to biological degradation, chemicals in the environment can be transformed by abiotic (non-biological) processes such as hydrolysis (reaction with water) or photolysis (breakdown by light). researchgate.net Halogenated aliphatic compounds like this compound are known to be moderately reactive and can undergo such transformations. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Dichlorobutane |

| 1,4-dioxane |

| Ethylene glycol |

| Glycolic acid |

| Deuterium |

Theoretical and Computational Investigations of 1,4 Dichlorobutane D8

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the structural and electronic properties of 1,4-Dichlorobutane-d8. These calculations solve approximations of the Schrödinger equation to find the molecule's minimum energy conformations and describe its electron distribution.

Conformational Analysis: The flexible four-carbon chain of 1,4-Dichlorobutane (B89584) allows for the existence of multiple rotational isomers (conformers). Computational studies on its non-deuterated analogue, 1,4-dichlorobutane, have identified nine stable or metastable conformers. nih.gov These arise from rotations around the C-C bonds, leading to different spatial arrangements of the two chlorine atoms relative to each other. The most stable conformers are typically the anti conformations, where the bulky chlorine atoms are far apart, and gauche conformations. vaia.com

Ab initio and DFT calculations, using methods like Møller-Plesset second-order perturbation theory (MP2) and B3LYP functionals with various basis sets (e.g., 6-311+G(2d,2p)), have been employed to optimize the geometry of these conformers and calculate their relative energies. nih.gov The most stable conformer for 1,4-dichlorobutane is identified as having Cᵢ symmetry (an anti-anti-anti arrangement of the Cl-C-C-C-C-Cl backbone), with a C₂ₕ conformer also being prominent. nih.gov For this compound, the potential energy surface and the relative stability of conformers are expected to be nearly identical to the non-deuterated form, as these are governed by electronic interactions, not atomic mass.

Structural Parameters: Quantum chemical calculations provide precise predictions of geometric parameters. For each conformer of this compound, these calculations can determine bond lengths, bond angles, and dihedral angles. While specific calculated values for the d8 isotopologue are not widely published, the table below shows representative parameters that would be calculated using a DFT method like B3LYP. The primary difference between the deuterated and non-deuterated compound's structure would be a very slight shortening of the C-D bonds compared to C-H bonds, a phenomenon known as the Ubbelohde effect.

| Parameter | Description | Typical Calculated Value (for Cᵢ Conformer) |

|---|---|---|

| r(C-D) | Carbon-Deuterium bond length | ~1.09 Å |

| r(C-C) | Carbon-Carbon bond length | ~1.53 Å |

| r(C-Cl) | Carbon-Chlorine bond length | ~1.81 Å |

| ∠ClCC | Chlorine-Carbon-Carbon bond angle | ~112° |

| ∠CCC | Carbon-Carbon-Carbon bond angle | ~115° |

| τ(ClCCC) | Chlorine-Carbon-Carbon-Carbon dihedral angle | ~180° (anti) |

Electronic Properties: Electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are readily calculated. The MEP map identifies regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic or electrophilic attack. For this compound, the regions around the electronegative chlorine atoms would exhibit negative potential, while the deuterium (B1214612) and carbon atoms would be part of more electropositive regions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and the energy required for electronic excitation.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum calculations are ideal for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules in the liquid or gas phase. researchgate.netuoa.gr MD simulations model the atoms as classical particles moving according to a force field—a set of equations that describes the potential energy of the system as a function of atomic positions. mdpi.comarxiv.org

For liquid this compound, MD simulations can provide detailed insights into its bulk properties and intermolecular interactions. By simulating a box of hundreds or thousands of molecules over a period of nanoseconds, properties like density, viscosity, and diffusion coefficients can be computed. mdpi.com

A key application of MD is the study of liquid structure, often analyzed through the radial distribution function, g(r). This function describes the probability of finding another atom at a distance 'r' from a reference atom. For this compound, g(r) plots would reveal the average distances between key atoms on neighboring molecules (e.g., Cl---Cl, Cl---D, D---D), providing a picture of the local ordering in the liquid.

Furthermore, MD simulations can be used to study the conformational equilibrium in the condensed phase. Studies on similar molecules like 1,2-dichloroethane (B1671644) have shown that the populations of trans and gauche conformers can be significantly different in the liquid phase compared to the gas phase due to intermolecular dipole-dipole interactions. nih.govnih.gov MD simulations can quantify this shift, providing a dynamic picture of how the surrounding molecules influence the conformational preferences of an individual this compound molecule.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. uoa.gr By mapping the potential energy surface (PES) for a reaction, chemists can identify the lowest-energy path from reactants to products. This path includes the transition state—the high-energy, fleeting arrangement of atoms that represents the bottleneck of the reaction. sciforum.netmdpi.com

For this compound, a common reaction type is nucleophilic substitution (Sₙ2), which can lead to cyclization (forming tetrahydrofuran-d8) or substitution by other nucleophiles. stanford.edu Computational modeling of such a reaction would involve:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and a nucleophile) and the products are optimized to find their minimum energy structures.

Transition State Search: A search algorithm is used to locate the first-order saddle point on the PES that connects the reactants and products. This is the transition state structure.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net

Energy Profile: The energy difference between the reactants and the transition state gives the activation energy barrier (ΔEᵃ), which is the primary determinant of the reaction rate.

The deuteration in this compound is particularly significant for reaction mechanism studies due to the kinetic isotope effect (KIE). If a C-D bond is broken or its vibrational environment is altered in the transition state, the reaction will proceed at a different rate compared to the C-H analogue. Because the C-D bond has a lower zero-point vibrational energy than a C-H bond, it requires more energy to break, typically resulting in a slower reaction rate (a "primary" KIE). Computational models can precisely predict the magnitude of this effect, offering a powerful way to validate a proposed reaction mechanism against experimental data.

Prediction of Spectroscopic Signatures using Theoretical Methods

Theoretical methods are widely used to predict and interpret the spectroscopic signatures of molecules, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. wavefun.com

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule correspond to its normal modes of vibration. Quantum chemical calculations can compute these frequencies and their corresponding intensities in both IR and Raman spectra. nih.govnepjol.info A study on 1,4-dichlorobutane performed normal coordinate calculations for its nine conformers to assign the observed spectral bands. nih.gov

For this compound, the predicted vibrational spectrum would be significantly different from its non-deuterated counterpart. The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) increases the reduced mass of the oscillators involving these atoms. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass. Therefore, vibrational modes with significant C-D character (stretching, bending, rocking) will appear at considerably lower frequencies than the corresponding C-H modes. This isotopic shift is a powerful tool for assigning specific peaks in an experimental spectrum. Group theory can also be used to predict which vibrational modes are IR- or Raman-active based on the molecule's symmetry. libretexts.org

The table below shows a hypothetical comparison of calculated vibrational frequencies for a few key modes.

| Vibrational Mode | Calculated Frequency Range (C-H) | Predicted Frequency Range (C-D) | Spectroscopic Activity |

|---|---|---|---|

| C-H/C-D Stretch | 2900-3000 cm⁻¹ | ~2100-2250 cm⁻¹ | IR & Raman |

| CH₂/CD₂ Scissor | 1450-1470 cm⁻¹ | ~1050-1100 cm⁻¹ | IR & Raman |

| C-C Stretch | 1000-1150 cm⁻¹ | 1000-1150 cm⁻¹ (less affected) | Raman |

| C-Cl Stretch | 650-750 cm⁻¹ | 650-750 cm⁻¹ (less affected) | IR & Raman |

NMR Spectroscopy: The prediction of NMR spectra is another key application of computational chemistry. aip.org Using methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the isotropic magnetic shielding constants for each nucleus. liverpool.ac.uk These values can then be converted to chemical shifts (δ) by comparing them to the calculated shielding of a reference compound like tetramethylsilane (B1202638) (TMS).

For this compound, one could predict the ¹³C and ²H (deuterium) NMR spectra. The calculated chemical shifts help in the assignment of experimental spectra and can be used to distinguish between different conformers or isomers. The chemical shifts are sensitive to the local electronic environment, so accurate calculations require high-level theory and a good basis set.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes for Deuterated Halogenated Alkanes

The synthesis of deuterated compounds, including halogenated alkanes like 1,4-dichlorobutane-d8, is a critical area of research. simsonpharma.com Traditional methods often involve expensive reagents and harsh conditions. uni-lj.si Future research is focused on developing more efficient, cost-effective, and sustainable synthetic pathways.

One promising approach is the use of continuous flow chemistry, which offers better control over reaction parameters and can lead to higher yields and purity. nih.gov Another area of development is the exploration of new catalytic systems. For instance, the combination of Cp2TiCl, D2O, and Mn has been shown to be an efficient and inexpensive reagent for deuterium (B1214612) atom transfer to various functional groups under mild conditions. beilstein-journals.org Electrochemical methods are also emerging as a green alternative, using heavy water (D2O) as an affordable deuterium source to achieve dehalogenative deuteration. oaes.ccxmu.edu.cn These methods avoid the need for transition metal catalysts and toxic deuterated reagents. xmu.edu.cn

Furthermore, photocatalytic methods are being investigated for the controllable deuteration of halogenated compounds. acs.org The development of late-stage deuteration techniques is particularly important as it allows for the introduction of deuterium into complex molecules, including pharmaceuticals, at a later step in the synthesis. researchgate.net

Advanced Spectroscopic Techniques for Enhanced Characterization

The precise characterization of deuterated compounds is essential to confirm isotopic purity and the specific location of deuterium atoms. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard techniques, advancements are being made to enhance their capabilities. researchgate.net

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic purity of deuterium-labeled compounds by distinguishing between H/D isotopologs. researchgate.net In NMR spectroscopy, the absence of proton signals in ¹H NMR can indicate complete deuteration, while ¹³C NMR helps validate the structural integrity.

A significant emerging technique is Molecular Rotational Resonance (MRR) spectroscopy. MRR has demonstrated the ability to provide accurate measurements of site-specific deuteration levels and enantiopurity, which can be challenging with traditional methods. rsc.orgmarquette.edu This is particularly valuable for complex molecules and for simplifying process evaluation in deuterium-labeling chemistry. rsc.org Computational studies using advanced quantum chemical methods are also being employed to predict and understand the effects of deuteration on spectroscopic properties like vibrational frequencies and rotational constants. ajchem-a.com

Integration of Multi-Omics Data in Isotopic Tracer Studies

Isotopically labeled compounds like this compound are invaluable as tracers in metabolic research. simsonpharma.com The integration of data from multiple "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of biological systems. mixomics.orgnih.gov

Stable isotope-resolved metabolomics (SIRM) uses tracers to track the fate of atoms through metabolic networks, providing insights into pathway activity and fluxes. researchgate.netmdpi.com When combined with multi-omics data, researchers can build more comprehensive models of cellular function and disease. nih.gov For example, by tracing the metabolic fate of a deuterated compound, scientists can correlate changes in metabolite levels with alterations in gene expression and protein abundance. mixomics.org

This integrated approach is crucial for understanding complex diseases, discovering new drug targets, and personalizing medicine. researchgate.netmdpi.com There are now publicly available repositories that house multi-omics datasets, facilitating this type of integrative analysis. researchgate.net

Exploration of New Catalytic Transformations Involving this compound

The reactivity of the carbon-chlorine bonds in this compound makes it a candidate for various catalytic transformations. Future research will likely explore new catalytic systems to functionalize this deuterated building block. The presence of deuterium can influence reaction rates due to the kinetic isotope effect, providing a tool to study reaction mechanisms. beilstein-journals.orgscielo.org.mx

Research into metal-catalyzed cross-coupling reactions, for example, could lead to the synthesis of a wider range of deuterated compounds. Nickel(0)-olefin complexes have already shown promise in cross-coupling reactions. acs.org Photocatalysis also presents opportunities for novel transformations. researchgate.net The development of catalysts that can selectively activate one of the C-Cl bonds would allow for stepwise functionalization, further expanding the synthetic utility of this compound.

Role of Deuterated Compounds in Sustainable Chemistry Initiatives

Deuterated compounds are playing an increasing role in sustainable or "green" chemistry. scielo.org.mx The development of more environmentally friendly synthetic methods for deuterated compounds, such as those using water as a solvent or employing recyclable catalysts, is a key aspect of this. uni-lj.sinih.gov

Electrochemical methods that use D2O as the deuterium source are considered more sustainable than traditional methods that may rely on expensive and hazardous reagents. oaes.ccxmu.edu.cn The use of earth-abundant metal catalysts, like iron, for deuteration reactions also contributes to sustainability. researchgate.net As the demand for deuterated compounds in various applications grows, the focus on green synthesis methods will become increasingly important. uni-lj.siresearchgate.net

Q & A

Q. How can researchers confirm the purity and isotopic enrichment of synthesized 1,4-Dichlorobutane-d8?

Methodological Answer:

- Mass Spectrometry (MS): Use high-resolution MS to verify the molecular ion peak at m/z 172.06 (C₄D₈Cl₂) and confirm isotopic enrichment ≥98% D. Compare fragmentation patterns with non-deuterated analogs to detect residual protiated impurities .

- Nuclear Magnetic Resonance (NMR): Analyze ¹H NMR spectra to ensure the absence of proton signals (indicating complete deuteration) and validate chemical shifts in ¹³C NMR for structural integrity .

- Gas Chromatography (GC): Pair with flame ionization detection (FID) to assess solvent purity and quantify residual methanol (common solvent carrier, e.g., 20,000 µg/mL solutions) using retention time matching .

Q. What precautions are critical for handling this compound in solvent-based applications?

Methodological Answer:

- Storage: Store in amber vials under inert gas (e.g., argon) at –20°C to prevent degradation. Methanol-based solutions require desiccants to avoid water absorption, which may hydrolyze the compound .

- Decontamination: Use activated carbon filters for vapor suppression during solvent evaporation. Neutralize spills with sodium bicarbonate slurry (1:10 w/v) to mitigate chloride release .

Advanced Research Questions

Q. How does isotopic deuteration influence the thermodynamic stability of this compound compared to its protiated form?

Methodological Answer:

- Isomerization Studies: Reference thermochemical data from NIST (e.g., ΔH°f = –331 kJ/mol for 1,4-dichlorobutane) to model deuteration effects. Computational methods (DFT) can predict reduced zero-point energy in C–D bonds, increasing activation energy for isomerization by ~1–2 kcal/mol .

- Experimental Validation: Perform kinetic studies using Arrhenius plots under controlled temperatures (25–150°C) to compare isomerization rates of deuterated vs. protiated forms in toluene matrices .

Q. What strategies resolve contradictions in reported reaction mechanisms involving this compound as a deuterium tracer?

Methodological Answer:

- Mechanistic Probes: Use tandem MS/MS to track deuterium retention in reaction intermediates. For example, in Suzuki-Miyaura couplings, monitor Pd-catalyzed C–Cl bond activation to distinguish between oxidative addition vs. radical pathways .

- Cross-Validation: Compare kinetic isotope effects (KIE) across solvents (water vs. methanol). A KIE > 2.0 suggests bond cleavage is rate-limiting, while KIE < 1.2 implies steric or electronic dominance .

Q. How can this compound improve sensitivity in environmental trace analysis?

Methodological Answer:

- Internal Standard Calibration: Prepare calibration curves using this compound (2,000 µg/mL in methanol) as an internal standard for GC-MS quantification of chlorinated hydrocarbons. Correct for matrix effects (e.g., soil extracts) via isotope dilution .

- Limit of Detection (LOD): Optimize electron capture detection (ECD) parameters (e.g., 300°C detector temperature) to achieve sub-ppb LODs, leveraging the compound’s high electron affinity from Cl substituents .

Q. What experimental designs mitigate isotopic scrambling during synthetic applications of this compound?

Methodological Answer:

- Low-Temperature Reactions: Conduct alkylation reactions below –30°C in THF to minimize D/H exchange. Use Grignard reagents with deuterated solvents (e.g., DMF-d7) to suppress proton sources .

- Quenching Protocols: Rapidly quench reactions with deuterated acetic acid (CD₃COOD) to preserve isotopic integrity during workup .

Q. How can researchers leverage computational tools to predict the environmental fate of this compound?

Methodological Answer:

- QSAR Modeling: Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives (e.g., EPI Suite). Input logP (2.8) and Henry’s law constant (3.2 × 10⁻⁴ atm·m³/mol) to prioritize hydrolysis or photolysis pathways .

- Microcosm Studies: Simulate soil-water systems spiked with this compound and analyze degradation products via LC-HRMS to identify persistent metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.